molecular formula C11H6ClF3N2O B6168230 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 1245067-01-9

5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No. B6168230
CAS RN: 1245067-01-9
M. Wt: 274.6
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with trifluoromethyl groups . For example, the synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was carried out by treating 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde” is not known, compounds with a -CF3 group have been found to exhibit improved drug potency toward certain enzymes .

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the necessary precautions for handling it. For similar compounds, hazards may include skin and eye irritation, respiratory sensitization, and acute oral and inhalation toxicity

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with chloroacetaldehyde to form 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "hydrazine hydrate", "chloroacetaldehyde" ], "Reaction": [ "Step 1: React 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in ethanol at reflux temperature to form 3-(trifluoromethyl)phenylhydrazine.", "Step 2: Cool the reaction mixture and filter the solid product.", "Step 3: Dissolve the solid product in ethanol and add chloroacetaldehyde.", "Step 4: Heat the reaction mixture at reflux temperature for several hours.", "Step 5: Cool the reaction mixture and filter the solid product.", "Step 6: Recrystallize the solid product from ethanol to obtain 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde." ] }

CAS RN

1245067-01-9

Product Name

5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Molecular Formula

C11H6ClF3N2O

Molecular Weight

274.6

Purity

95

Origin of Product

United States

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